![molecular formula C15H15N3OS B12556212 4-[(E)-Phenyldiazenyl]-N-(2-sulfanylethyl)benzamide CAS No. 152362-93-1](/img/structure/B12556212.png)
4-[(E)-Phenyldiazenyl]-N-(2-sulfanylethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-Phenyldiazenyl]-N-(2-sulfanylethyl)benzamide is an organic compound characterized by the presence of a phenyldiazenyl group and a sulfanylethyl group attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-Phenyldiazenyl]-N-(2-sulfanylethyl)benzamide typically involves the diazotization of aniline derivatives followed by coupling with a suitable benzamide precursor. The reaction conditions often require acidic or basic environments to facilitate the diazotization and coupling reactions. Common reagents used in the synthesis include sodium nitrite, hydrochloric acid, and various amines.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
4-[(E)-Phenyldiazenyl]-N-(2-sulfanylethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenyldiazenyl group can be reduced to form aniline derivatives.
Substitution: The benzamide core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Aniline derivatives.
Substitution: Various substituted benzamides.
科学研究应用
4-[(E)-Phenyldiazenyl]-N-(2-sulfanylethyl)benzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of dyes and pigments.
作用机制
The mechanism of action of 4-[(E)-Phenyldiazenyl]-N-(2-sulfanylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyldiazenyl group can participate in electron transfer reactions, while the sulfanylethyl group can form covalent bonds with target proteins, modulating their activity and function.
相似化合物的比较
Similar Compounds
- N-{4-[(E)-2-phenyldiazenyl]phenyl}benzamide
- N-(2-Sulfanylethyl)benzamide
Uniqueness
4-[(E)-Phenyldiazenyl]-N-(2-sulfanylethyl)benzamide is unique due to the combination of the phenyldiazenyl and sulfanylethyl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
属性
CAS 编号 |
152362-93-1 |
|---|---|
分子式 |
C15H15N3OS |
分子量 |
285.4 g/mol |
IUPAC 名称 |
4-phenyldiazenyl-N-(2-sulfanylethyl)benzamide |
InChI |
InChI=1S/C15H15N3OS/c19-15(16-10-11-20)12-6-8-14(9-7-12)18-17-13-4-2-1-3-5-13/h1-9,20H,10-11H2,(H,16,19) |
InChI 键 |
BTRSAQXYXNNOOH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NCCS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


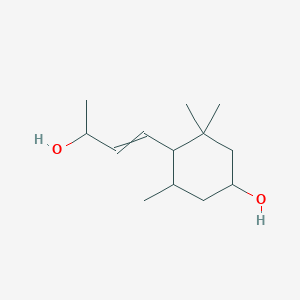
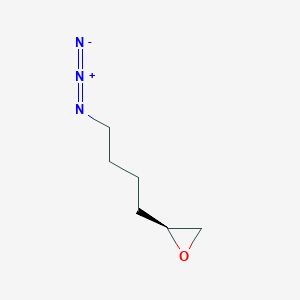
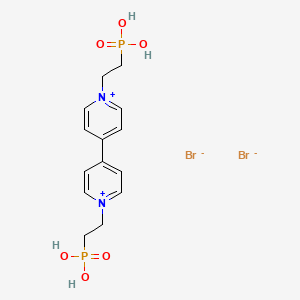

![3-[(4-Methylbenzyl)seleno]-L-alanine](/img/structure/B12556144.png)
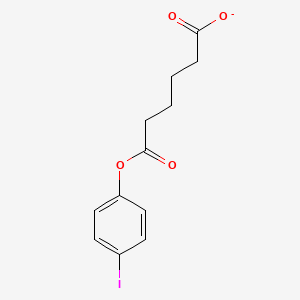
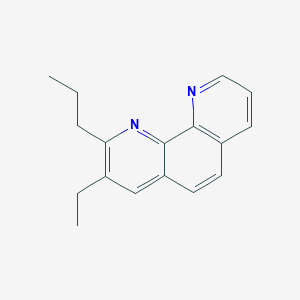
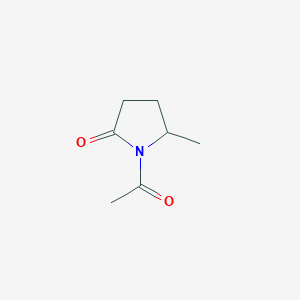
![1,2-Benzenedicarbonitrile, 3-[4-(1-methyl-1-phenylethyl)phenoxy]-](/img/structure/B12556166.png)

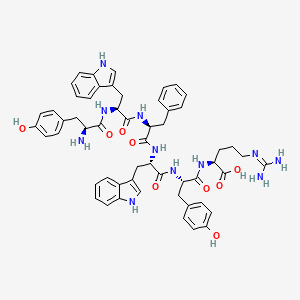
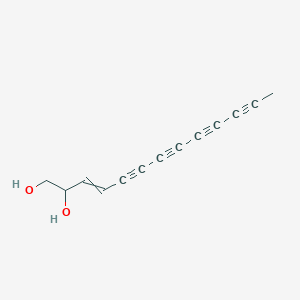

![N,N'-(Ethane-1,2-diyl)bis[2-(aminooxy)acetamide]](/img/structure/B12556205.png)
